molecular formula C10H11NO4 B14142466 N-Benzoyl-D-serine CAS No. 86808-09-5

N-Benzoyl-D-serine

Cat. No.: B14142466
CAS No.: 86808-09-5
M. Wt: 209.20 g/mol
InChI Key: MWCDMTCWMZHVAQ-MRVPVSSYSA-N
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Description

N-Benzoyl-D-serine (CAS 86808-09-5, C₁₀H₁₁NO₄) is a synthetic chiral amino acid derivative where the benzoyl group is attached to the α-amino group of D-serine. This modification enhances its stability and alters its physicochemical properties, making it valuable in peptide synthesis, medicinal chemistry, and biochemical research.

Properties

CAS No.

86808-09-5

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2R)-2-benzamido-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15)/t8-/m1/s1

InChI Key

MWCDMTCWMZHVAQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-D-serine can be synthesized through several methods. One common approach involves the protection of the amino group of D-serine, followed by benzoylation. The process typically includes the following steps:

    Protection of the Amino Group: The amino group of D-serine is protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc).

  • **Benz

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
This compound 86808-09-5 C₁₀H₁₁NO₄ 209.2 Benzoyl, hydroxyl (-OH)
N-Benzoyl-D-threonine 906324-06-9 C₁₁H₁₃NO₄ 223.2 Benzoyl, hydroxyl, methyl (-CH₃)
N-Benzoyl-D-tryptophan 55629-71-5 C₁₈H₁₆N₂O₃ 308.3 Benzoyl, indole ring
N-Benzoyl-D-tyrosine 64896-36-2 C₁₆H₁₅NO₄ 285.3 Benzoyl, phenolic hydroxyl (-C₆H₄OH)
N-Benzoyl-D-valine 37002-52-1 C₁₂H₁₅NO₃ 221.3 Benzoyl, branched isopropyl chain
N-Benzoyl-D-asparaginol NA C₁₁H₁₄N₂O₃ 222.2 Benzoyl, amide (-CONH₂)

Key Observations :

  • Steric Effects : N-Benzoyl-D-valine has a bulkier isopropyl group compared to the hydroxyl-bearing serine, likely reducing solubility in polar solvents .
  • Reactivity: The hydroxyl group in this compound and N-Benzoyl-D-threonine allows for hydrogen bonding or phosphorylation, which is absent in non-hydroxylated analogs like N-Benzoyl-D-valine .

Analytical and Pharmacological Considerations

Analytical Methods

  • Chromatography: Reverse-phase HPLC and thin-layer chromatography (TLC) are standard methods for purity assessment of benzoylated amino acids. For example, N-Benzoyl-L-arginine-4-nitroanilide hydrochloride is analyzed using TLC with a mobile phase of methanol:water (70:30) .
  • Spectroscopy : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weights and structural integrity .

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